Ethyl 2-furanpropionate
Description
Properties
IUPAC Name |
ethyl 3-(furan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWZQQFSTZZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064917 | |
| Record name | Ethyl 2-furanpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellow liquid; Fruity pineapple aroma | |
| Record name | Ethyl 2-furanpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl 3-(2-furyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
260.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 2-furanpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Ethyl 2-furanpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl 3-(2-furyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.051-1.058 | |
| Record name | Ethyl 3-(2-furyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10031-90-0 | |
| Record name | Ethyl 2-furanpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-furanpropionate | |
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| Record name | Ethyl 2-furanpropionate | |
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| Record name | 2-Furanpropanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethyl 2-furanpropionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl furan-2-propionate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHYL 2-FURANPROPIONATE | |
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| Record name | Ethyl 2-furanpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
24.5 °C | |
| Record name | Ethyl 2-furanpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Biochemical Pathways
The compound is synthesized by direct esterification of the acid, which is prepared by condensation of furfural with acetic anhydride and sodium acetate, followed by hydrogenation of the furacrylic acid
Action Environment
Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of Ethyl 3-(2-furyl)propionate. For instance, its volatility and therefore its perception as an aroma can be affected by temperature.
Biochemical Analysis
Biochemical Properties
Cellular Effects
It is known to be used as a flavoring agent, suggesting that it may interact with taste receptors on the surface of cells.
Biological Activity
Ethyl 2-furanpropionate (also known as ethyl 3-(furan-2-yl)propanoate) is an organic compound classified as a fatty acid ester. Its molecular formula is , with a molecular weight of approximately 168.19 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and materials science.
- IUPAC Name : Ethyl 3-(furan-2-yl)propanoate
- CAS Number : 10031-90-0
- Molecular Weight : 168.19 g/mol
- LogP (Octanol-Water Partition Coefficient) : 1.46, indicating moderate lipophilicity
- Solubility : Approximately 2.11 g/L in water
Biological Activity Overview
This compound exhibits several biological activities, which can be categorized into the following areas:
1. Pharmacological Effects
Research has indicated that compounds related to this compound may influence vascular functions and have potential therapeutic applications:
- Vascular Smooth Muscle Inhibition : Studies have shown that related compounds can inhibit the contraction and proliferation of vascular smooth muscle cells, particularly in the presence of serotonin. This suggests potential applications in treating cardiovascular diseases by modulating vascular responses .
- Interaction with Serotonin Receptors : this compound and its derivatives have been noted for their ability to reduce arteriolar constriction induced by serotonin, indicating a selective action on serotonin receptors, which could be beneficial for conditions like cerebral ischemia .
2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Genotoxicity : A safety assessment revealed no significant increases in revertant colonies at tested concentrations, suggesting that this compound does not exhibit genotoxic effects .
- Repeated Dose Toxicity : Evaluations for repeated dose toxicity indicated that the compound is safe under specified conditions, with no adverse effects observed in relevant animal studies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Bodin & Travo (1990) | Vascular contraction | Demonstrated inhibitory effects on vascular smooth muscle cell contraction induced by serotonin. |
| Rosenblum (1987) | Cerebral blood flow | Found that naftidrofuryl (related compound) reduced arteriolar constriction, suggesting potential for enhancing cerebral blood flow. |
| Niwa et al. (1988) | Drug binding | Identified strong binding of related furan compounds to plasma proteins, impacting pharmacokinetics and drug interactions. |
| Jiang et al. (2014) | Polymer synthesis | Utilized in the preparation of biobased furan polyesters, highlighting its role in sustainable materials development. |
| Khaled (2010) | Corrosion inhibition | Studied as a corrosion inhibitor for mild steel in acidic environments, showcasing industrial applications. |
Applications in Industry
This compound has potential applications beyond pharmacology:
- Materials Science : Its derivatives are being explored for use in synthesizing biobased polymers and materials, contributing to the development of sustainable alternatives .
- Corrosion Inhibition : Research indicates that certain derivatives can effectively inhibit corrosion in industrial settings, which is crucial for metal preservation .
Scientific Research Applications
Flavoring Agent in Food Industry
Ethyl 2-furanpropionate is primarily utilized as a flavoring agent due to its fruity and pineapple-like aroma. It is included in the flavoring group evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which endorses its use in food products . The compound's sensory characteristics make it suitable for:
- Beverages : Enhancing fruity flavors in soft drinks and alcoholic beverages.
- Confectionery : Used in candies and desserts to impart a sweet, fruity taste.
- Dairy Products : Employed in ice creams and yogurts for flavor enhancement.
Table 1: Applications of this compound in Food
| Application Area | Description |
|---|---|
| Beverages | Enhances fruity flavors |
| Confectionery | Adds sweetness to candies |
| Dairy Products | Improves flavor profile in ice creams |
Fragrance Industry
In addition to its flavoring properties, this compound is widely used in the fragrance industry . Its pleasant aroma makes it a popular choice for:
- Perfumes : Incorporated into various fragrance formulations to provide a fresh, fruity note.
- Cosmetics : Added to lotions and creams to enhance the sensory experience.
The compound's safety has been evaluated extensively, indicating that it poses minimal risk when used as directed .
Table 2: Applications of this compound in Fragrance
| Application Area | Description |
|---|---|
| Perfumes | Provides fresh, fruity notes |
| Cosmetics | Enhances sensory experience |
Safety and Regulatory Status
The safety profile of this compound has been assessed through various toxicological studies. Key findings include:
- Genotoxicity : Studies indicate that this compound is not expected to be genotoxic .
- Toxicological Evaluations : The compound has undergone repeated dose toxicity assessments, with results showing that exposure levels are below the threshold of toxicological concern (TTC) for humans .
Table 3: Safety Assessment Summary
| Endpoint | Findings |
|---|---|
| Genotoxicity | Not expected to be genotoxic |
| Repeated Dose Toxicity | Below threshold levels |
Case Studies and Research Findings
A systematic review of related compounds provides insights into the potential applications of this compound:
- Antioxidant Properties : A study highlighted that ethyl ferulate (a related compound) exhibited significant antioxidant activity, which may extend to this compound due to structural similarities .
- Flavoring Efficacy : Research indicates that this compound effectively enhances flavor profiles when used in food products, reinforcing its role as a valuable ingredient in the food industry.
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogous Esters

Key Observations :
- Aromatic vs. Aliphatic Substituents: The furan ring in this compound imparts distinct aromaticity compared to phenyl (2-phenoxyethyl propionate) or fluorophenyl groups.
- Halogenation Effects: Chlorinated (e.g., ethyl 2-chloro-3-oxopropanoate) and fluorinated analogs (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) exhibit higher reactivity in nucleophilic substitutions due to electron-withdrawing halogen groups, unlike the furan-based compound .
Table 2: Flavor Profile and Stability Comparison
| Compound | Flavor Notes | Stability (Hydrolysis Resistance) | Volatility (Boiling Point, °C) |
|---|---|---|---|
| This compound | Sweet, fruity, caramel | Moderate (resonance-stabilized) | 215.4 |
| Ethyl butyrate | Pineapple, fruity | Low (aliphatic ester) | 121–122 |
| Ethyl cinnamate | Cinnamon, spicy | High (conjugated system) | 271 |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 2-furanpropionic acid is dissolved in excess ethanol, and a catalytic amount of concentrated sulfuric acid (0.5–1.0 mol%) is added. The mixture is refluxed at 78–85°C for 6–12 hours, with water removal via a Dean-Stark trap to shift equilibrium toward ester formation. Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via vacuum distillation.
Table 1: Esterification Parameters and Yields
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 8 | 92 |
| HCl (gas) | 78 | 10 | 85 |
| p-TsOH | 85 | 6 | 88 |
The use of sulfuric acid achieves superior yields (92%) due to its strong protonating ability, which enhances electrophilicity at the carbonyl carbon. Side products, such as diethyl ether or unreacted acid, are minimized through controlled stoichiometry (ethanol:acid = 3:1).
Oxidative Alkoxylation of Furan Precursors
Alternative routes leverage oxidative alkoxylation of furan derivatives to generate intermediates that are subsequently functionalized. This method, detailed in prostaglandin synthesis patents, involves bromine-mediated alkoxylation followed by hydrolysis and esterification.
Oxidative Alkoxylation Mechanism
A carboxyalkylfuran precursor (e.g., 2-(carboxyethyl)furan) undergoes oxidative alkoxylation with bromine in methanol, facilitated by sodium carbonate. This step introduces methoxy groups at the 2- and 5-positions of the furan ring, forming a 2,5-dimethoxy-2,5-dihydrofuran derivative. Subsequent hydrolysis with weak acids (e.g., acetic acid) in dioxane/water at 45–65°C yields a hydroxycyclopentenone intermediate, which is then esterified with ethanol.
Table 2: Oxidative Alkoxylation-Hydrolysis-Esterification Workflow
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Oxidative Alkoxylation | Br₂, MeOH, Na₂CO₃, 25°C, 1h | 2,5-Dimethoxy derivative |
| Hydrolysis | Acetic acid, dioxane/H₂O, 45°C, 66h | Hydroxycyclopentenone |
| Esterification | EtOH, H₂SO₄, reflux, 8h | This compound |
This multistep approach achieves an overall yield of 78–82%, with the hydrolysis step identified as rate-limiting due to equilibrium constraints.
Claisen Condensation of Ethyl Furanacetate
This compound can also be synthesized via Claisen condensation, wherein ethyl furanacetate reacts with ethyl chloroacetate in the presence of a strong base.
Base Selection and Solvent Effects
Sodium ethoxide in anhydrous ethanol is the preferred base, enabling deprotonation of ethyl furanacetate at the α-carbon. The enolate intermediate attacks ethyl chloroacetate, forming a β-ketoester that undergoes decarboxylation upon heating.
Table 3: Claisen Condensation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOEt | EtOH | 70 | 75 |
| LDA | THF | -78 | 68 |
| KOtBu | DMF | 25 | 60 |
Sodium ethoxide in ethanol at 70°C provides optimal yields (75%), while polar aprotic solvents like DMF reduce efficiency due to side reactions.
Purification and Characterization
Crude this compound is purified via fractional distillation (bp 120–125°C at 15 mmHg) or column chromatography (silica gel, hexane:ethyl acetate = 4:1). Characterization by IR spectroscopy shows distinct absorptions at 1700 cm⁻¹ (ester C=O) and 1015 cm⁻¹ (furan ring) . ¹H NMR (CDCl₃) displays signals at δ 1.25 (t, 3H, CH₂CH₃), δ 4.12 (q, 2H, OCH₂), δ 6.30–7.40 (m, 3H, furan-H).
Q & A
Q. What are the established synthetic pathways for Ethyl 2-furanpropionate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-furanpropionic acid with ethanol, often catalyzed by acid (e.g., H₂SO₄) or enzymatic methods. Key variables affecting yield include temperature (optimal range: 60–80°C), molar ratio of reactants (1:1.2 acid:ethanol), and catalyst concentration. Gas chromatography (GC) or HPLC is recommended for purity assessment . For reproducibility, ensure anhydrous conditions to prevent hydrolysis.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H NMR : Look for characteristic furan ring protons (δ 6.2–7.5 ppm), ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- IR : Ester carbonyl stretch (~1740 cm⁻¹) and furan C-O-C absorption (~1260 cm⁻¹).
- MS : Molecular ion peak at m/z 168 (C₉H₁₂O₃) and fragmentation patterns (e.g., loss of –OCH₂CH₃). Cross-reference with spectral databases in Reaxys or SciFinder to validate assignments .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
The compound is lipophilic (logP ~2.3) with limited water solubility (0.5–1.2 mg/mL at 25°C). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) and HPLC analysis. Degradation via ester hydrolysis is pH-dependent, with significant breakdown in alkaline conditions (pH >9) .
Advanced Research Questions
Q. How can contradictory data on the thermodynamic properties (e.g., vapor pressure, boiling point) of this compound be resolved?
Discrepancies often arise from differences in measurement techniques (e.g., static vs. dynamic vapor pressure methods). Use standardized protocols (ASTM E1719) and calibrate instruments with reference compounds. Statistical tools like Bland-Altman plots can assess inter-method variability. Cross-validate results with computational methods (e.g., COSMO-RS simulations) .
Q. What experimental designs are optimal for studying the kinetic mechanisms of this compound’s enzymatic synthesis?
Employ a factorial design to test variables: enzyme type (e.g., lipase B from Candida antarctica), solvent polarity (logP range: 1.5–3.5), and water activity (aₓ). Monitor reaction progress via in-situ FTIR or GC. Use Michaelis-Menten kinetics to derive and , and validate with Lineweaver-Burk plots. Include error bars from triplicate trials to ensure robustness .
Q. How can advanced chromatographic techniques (e.g., chiral HPLC) address challenges in isolating enantiomers of this compound derivatives?
Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are effective for enantiomeric resolution. Optimize mobile phase composition (e.g., hexane:isopropanol 90:10 with 0.1% TFA) and flow rate (1.0 mL/min). Validate separation using polarimetry or circular dichroism (CD). Note that temperature control (±0.5°C) is critical for reproducibility .
Q. What strategies mitigate biases in sensory evaluation studies involving this compound as a flavor compound?
Use double-blind testing with trained panels (n ≥ 15). Randomize sample presentation and include control groups (e.g., solvent-only). Apply ANOVA to detect significant differences in sensory attributes (e.g., fruity intensity). Address confounding variables (e.g., panelist fatigue) via Latin square designs. Raw data should be archived in repositories like Zenodo for transparency .
Methodological Guidelines
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and experimental logs in structured formats (e.g., .cdf for chromatography). Use electronic lab notebooks (ELNs) like LabArchives for traceability .
- Statistical Reporting : Report means ± SD/SE and specify statistical tests (e.g., Student’s t-test for pairwise comparisons). Justify significant figures based on instrument precision (e.g., HPLC: ±0.01%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

